molecular formula C10H12BrFN2O2S B7057191 (1R,2S)-2-(4-bromo-3-fluorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine

(1R,2S)-2-(4-bromo-3-fluorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine

Cat. No.: B7057191
M. Wt: 323.18 g/mol
InChI Key: UZDLCIYWZWEZOE-OIBJUYFYSA-N
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Description

(1R,2S)-2-(4-bromo-3-fluorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine is a synthetic organic compound that features a cyclopropane ring substituted with a bromofluorophenyl group and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-bromo-3-fluorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the bromofluorophenyl group: This step may involve a halogenation reaction followed by a substitution reaction to introduce the bromine and fluorine atoms onto the phenyl ring.

    Attachment of the methylsulfamoyl group: This can be done through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or sulfamoyl group.

    Reduction: Reduction reactions could target the bromofluorophenyl group or the cyclopropane ring.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could lead to a dehalogenated product.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(4-bromo-3-fluorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its effects on cellular processes and pathways can provide insights into its biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-bromo-3-fluorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-chloro-3-fluorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine
  • (1R,2S)-2-(4-bromo-3-chlorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine
  • (1R,2S)-2-(4-bromo-3-fluorophenyl)-N-(ethylsulfamoyl)cyclopropan-1-amine

Uniqueness

The uniqueness of (1R,2S)-2-(4-bromo-3-fluorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine lies in its specific substitution pattern on the phenyl ring and the presence of the cyclopropane ring

Properties

IUPAC Name

(1R,2S)-2-(4-bromo-3-fluorophenyl)-N-(methylsulfamoyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O2S/c1-13-17(15,16)14-10-5-7(10)6-2-3-8(11)9(12)4-6/h2-4,7,10,13-14H,5H2,1H3/t7-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDLCIYWZWEZOE-OIBJUYFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC1CC1C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)N[C@@H]1C[C@H]1C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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